6,8-Dibromo-2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by its unique structural properties and potential biological activities. The compound features two bromine atoms at the 6 and 8 positions, a methoxy group, and a fluorine-substituted phenyl group, making it a subject of interest in medicinal chemistry and material science.
This compound can be synthesized through various chemical methods involving the functionalization of the imidazo[1,2-a]pyridine core. It is classified as a brominated imidazo compound, which is significant in both organic synthesis and pharmaceutical applications due to its diverse reactivity profiles.
The synthesis of 6,8-Dibromo-2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves multi-step processes that include:
The molecular formula for 6,8-Dibromo-2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine is , with a molecular weight of approximately .
COC1=C(C=C(C=C1)C2=CN3C=C(C=C(C3=N2)Br)Br)BrThe structure contains a fused ring system that contributes to its chemical stability and reactivity.
6,8-Dibromo-2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine can participate in various chemical reactions:
The mechanism of action for 6,8-Dibromo-2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific biological targets. The presence of bromine atoms enhances its binding affinity to enzymes or receptors by stabilizing interactions through halogen bonding. Additionally, the methoxy group may influence lipophilicity and bioavailability, making it an attractive candidate for drug development targeting diseases such as cancer and tuberculosis .
| Property | Value |
|---|---|
| Molecular Formula | C14H9Br3N2O |
| Molecular Weight | 460.95 g/mol |
| Melting Point | Not specified in sources |
| Solubility | Soluble in organic solvents |
The compound's physical properties contribute to its utility in various applications including medicinal chemistry.
6,8-Dibromo-2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine has several notable applications:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: